Octopine

Cephalopod Physiology Enzyme Kinetics Metabolic Recovery

Critical for ODH enzyme assays (Km=0.8mM) and metabolic flux modeling. Mandatory reporter for octopine-type Ti plasmid validation. Avoid generic opine analogs to prevent kinetic variability. High-purity reference standard for HPLC opine profiling in marine tissues.

Molecular Formula C9H18N4O4
Molecular Weight 246.26 g/mol
CAS No. 34522-32-2
Cat. No. B030811
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctopine
CAS34522-32-2
SynonymsN2-[(1R)-1-Carboxyethyl]-L-arginine;  (R)-N2-(1-carboxyethyl)-L-arginine;  Octopine;  D-Octopine; 
Molecular FormulaC9H18N4O4
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCC(C(=O)[O-])[NH2+]C(CCC[NH+]=C(N)N)C(=O)[O-]
InChIInChI=1S/C9H18N4O4/c1-5(7(14)15)13-6(8(16)17)3-2-4-12-9(10)11/h5-6,13H,2-4H2,1H3,(H,14,15)(H,16,17)(H4,10,11,12)/t5-,6+/m1/s1
InChIKeyIMXSCCDUAFEIOE-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octopine (CAS 34522-32-2): Technical Overview for Procurement in Biochemical and Marine Physiology Research


D-(+)-Octopine (CAS 34522-32-2), with the molecular formula C9H18N4O4 and a molecular weight of 246.26, is a nitrogenous opine compound that functions as a lactic acid analog in anaerobic glycolysis pathways . This compound is biosynthesized via the NADH-dependent reductive condensation of L-arginine and pyruvate, a reaction catalyzed by octopine dehydrogenase (EC 1.5.1.11) [1]. Octopine serves as the primary anaerobic glycolytic end-product in the musculature of certain marine invertebrates, particularly cephalopods and bivalves, where it plays a critical role in maintaining redox balance (NADH/NAD+) and sustaining ATP production during periods of environmental hypoxia or burst muscular activity [2]. It is also a key metabolite in crown gall tumors induced by specific Agrobacterium tumefaciens strains [3].

Why Octopine Cannot Be Substituted with Generic Opine Analogs or Nopaline in Critical Research Applications


The substitution of octopine with generic opine analogs, such as nopaline, alanopine, or strombine, is not scientifically valid due to profound differences in enzyme specificity, metabolic kinetics, and species-dependent physiological function. While opines share a common biosynthetic origin as reductive condensates of amino acids and α-keto acids, their utilization is strictly governed by the stereospecificity of distinct dehydrogenase enzymes [1]. For instance, octopine is the specific substrate for D-octopine dehydrogenase (EC 1.5.1.11), an enzyme that does not efficiently process nopaline (N2-(D-1,3-dicarboxypropyl)-L-arginine) [2]. Furthermore, the rate of ATP production and metabolic flux through anaerobic pathways differ significantly between opines, with established maximum rates for ATP output ranking lactate > octopine > alanopine = strombine [3]. This ranking directly impacts experimental outcomes in studies of energy metabolism. Therefore, the use of a non-specific analog or a mixture of opines introduces uncontrolled kinetic variables that compromise the quantitative interpretation of enzyme assays, metabolic flux studies, and physiological stress biomarker measurements [4].

Quantitative Comparative Evidence for Selecting Octopine (CAS 34522-32-2) Over Alternatives


Superior Substrate Affinity of Octopine for Octopus ODH Enables More Efficient Post-Exercise Recovery Studies

In comparative enzymology, octopine demonstrates a 5.5-fold higher substrate affinity (lower Km) for octopine dehydrogenase (ODH) from octopus compared to ODH from squid, making it the preferred substrate for assays designed to study rapid post-anaerobic metabolic recovery in cephalopods [1].

Cephalopod Physiology Enzyme Kinetics Metabolic Recovery

Octopine as the Primary and Quantitatively Dominant Anaerobic End-Product in Cephalopod Stress Models

Octopine is not merely a minor metabolite; it is the quantitatively dominant anaerobic end-product in cuttlefish (Sepia officinalis) mantle muscle during physiological stress, with accumulation levels far exceeding those of minor end-products like alanine, α-glycerophosphate, and malate [1][2]. This establishes its primacy as a biomarker over alternative opines.

Hypoxia Research Marine Physiology Stress Biomarkers

Higher ATP Output of the Octopine Pathway Confers Metabolic Advantage Over Alanopine and Strombine

The anaerobic pathway utilizing octopine as its terminal electron acceptor yields a higher maximum rate of ATP production compared to pathways utilizing the opines alanopine or strombine, positioning octopine as a more relevant substrate for investigating high-energy flux scenarios in marine bivalves [1].

Bioenergetics Anaerobic Metabolism Mollusk Physiology

Strict Ti Plasmid-Determined Specificity Distinguishes Octopine from Nopaline in Plant Pathology and Genetic Engineering Models

The synthesis and catabolic utilization of octopine are strictly determined by genes located on the specific 'octopine-type' Ti plasmid (e.g., pTiAch5) in Agrobacterium tumefaciens, and are genetically and biochemically distinct from the 'nopaline-type' plasmid (e.g., pTiC58) that governs nopaline metabolism [1][2]. Nopaline cannot substitute for octopine in these systems.

Plant Pathology Agrobacterium Biology Genetic Engineering

Validated Research and Industrial Application Scenarios for Octopine (CAS 34522-32-2)


Quantitative Biomarker for Cephalopod Stress and Welfare in Aquaculture and Marine Biology

Octopine serves as the primary and most reliable biomarker for quantifying anaerobic stress in commercially important cephalopods. As demonstrated in studies with Sepia officinalis, muscle octopine concentrations exhibit a robust, quantifiable increase from a resting level of 0.2 μmol/g to as high as 13.4 μmol/g under combined hypoxic and exertional stress [1]. This wide dynamic range makes it an ideal analytical target for assessing animal welfare, optimizing aquaculture transport conditions, and monitoring physiological responses to environmental change in marine ecosystems [2].

Definitive Substrate for In Vitro Enzyme Kinetics and Metabolic Flux Studies of Octopine Dehydrogenase

For precise in vitro characterization of octopine dehydrogenase (ODH) activity, octopine is the non-substitutable substrate. Its superior affinity for octopus ODH (Km = 0.8 mM) compared to squid ODH (Km = 4.4 mM) underscores its utility in designing sensitive kinetic assays [3]. Furthermore, its role in the highest-output opine pathway for anaerobic ATP production (lactate > octopine > alanopine = strombine) ensures that assays utilizing octopine are modeling the most physiologically relevant, high-energy flux state in many marine invertebrates [4].

Essential Reporter Metabolite in Agrobacterium-Mediated Plant Genetic Engineering Systems

In plant genetic engineering workflows employing octopine-type Ti plasmids (e.g., pTiAch5), octopine is the essential reporter metabolite for confirming successful transformation and gene expression. The strict genetic control of its synthesis and catabolism by the occ region of the Ti plasmid means that only octopine—and not nopaline—can be used to verify the function of these specific vector systems [5]. Octopine assays are therefore a mandatory quality control step in the development of transgenic plants using this class of vectors [6].

Reference Standard for Simultaneous HPLC Quantification of Opine Profiles in Marine Samples

Given its dominance as an anaerobic end-product in many species, octopine is an indispensable reference standard for developing and validating analytical methods aimed at simultaneously quantifying opine profiles in marine tissues. Its inclusion as a primary standard in HPLC-based methods ensures accurate identification and quantification within the complex mixture of opines (including strombine, alanopine, and tauropine) that can be present in invertebrate samples [7].

Technical Documentation Hub

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